molecular formula C15H17ClFNO B2972002 2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2310153-42-3

2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2972002
CAS No.: 2310153-42-3
M. Wt: 281.76
InChI Key: IEDSCNHTPZINPF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[321]octan-8-yl}ethan-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the synthesis while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved can include signal transduction, metabolic regulation, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO/c16-14-4-2-1-3-10(14)7-15(19)18-12-5-6-13(18)9-11(17)8-12/h1-4,11-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDSCNHTPZINPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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